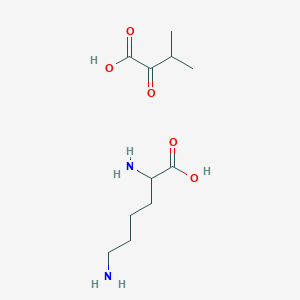
2,6-Diaminohexanoic acid;3-methyl-2-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine mono(3-methyl-2-oxobutyrate) is a compound with the molecular formula C11H22N2O5 and a molecular weight of 262.30278 g/mol It is a derivative of L-lysine, an essential amino acid, and 3-methyl-2-oxobutanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine mono(3-methyl-2-oxobutyrate) typically involves the reaction of L-lysine with 3-methyl-2-oxobutanoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of L-Lysine mono(3-methyl-2-oxobutyrate) may involve large-scale fermentation processes where microorganisms are used to produce L-lysine, which is then chemically reacted with 3-methyl-2-oxobutanoic acid. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
L-Lysine mono(3-methyl-2-oxobutyrate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted lysine derivatives.
科学的研究の応用
L-Lysine mono(3-methyl-2-oxobutyrate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in protein synthesis and muscle growth.
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
作用機序
The mechanism of action of L-Lysine mono(3-methyl-2-oxobutyrate) involves its interaction with various molecular targets and pathways. It is known to participate in protein synthesis by serving as a precursor for the synthesis of proteins and enzymes. The compound can also influence metabolic pathways by acting as a substrate for specific enzymes, thereby modulating their activity and function.
類似化合物との比較
Similar Compounds
L-Lysine: An essential amino acid that serves as a precursor for L-Lysine mono(3-methyl-2-oxobutyrate).
3-Methyl-2-oxobutanoic acid: A keto acid that reacts with L-lysine to form the compound.
L-Lysine hydrochloride: A commonly used form of L-lysine in dietary supplements.
Uniqueness
L-Lysine mono(3-methyl-2-oxobutyrate) is unique due to its combined structure, which imparts distinct chemical and biological properties. Unlike L-lysine or 3-methyl-2-oxobutanoic acid alone, this compound exhibits enhanced reactivity and potential therapeutic benefits, making it valuable for various applications in research and industry.
特性
分子式 |
C11H22N2O5 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
2,6-diaminohexanoic acid;3-methyl-2-oxobutanoic acid |
InChI |
InChI=1S/C6H14N2O2.C5H8O3/c7-4-2-1-3-5(8)6(9)10;1-3(2)4(6)5(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2H3,(H,7,8) |
InChIキー |
VRFAQQYAKWMFLR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C(=O)O.C(CCN)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


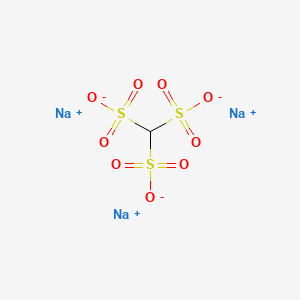
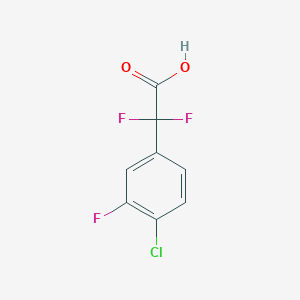
![[(4R,6R,7S,8R)-7-methoxy-12-methyl-10,13-dioxo-11-(propylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B15126533.png)


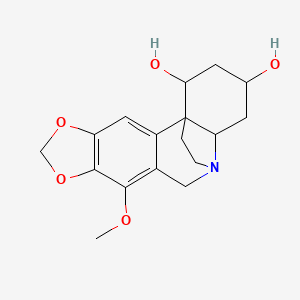
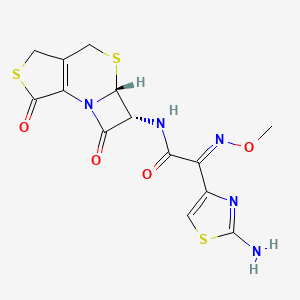
![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol](/img/structure/B15126559.png)

![[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B15126578.png)
![[3,4,5-Trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B15126583.png)


![5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid](/img/structure/B15126621.png)
